tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an iodomethyl group, and a piperidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and iodomethane. The reaction is usually carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Formation of substituted piperidine derivatives.
Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate is used as a building block in the synthesis of various complex organic molecules. It is commonly employed in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is also used in the development of molecular probes and imaging agents for studying biological processes.
Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is particularly useful in the development of compounds with therapeutic applications in areas such as oncology, neurology, and infectious diseases.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions with various biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
- tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
Comparison: tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate is unique due to the position of the iodomethyl group on the piperidine ring. This positional difference can significantly impact the compound’s reactivity and biological activity. For example, tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate has the iodomethyl group at the 4-position, which may result in different steric and electronic effects compared to the 2-position in this compound.
Properties
IUPAC Name |
tert-butyl 2-(iodomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAFMLGPWINZEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611145 | |
Record name | tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-26-3 | |
Record name | tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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